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This technical guide provides a comprehensive overview of the available information and a

theoretical assessment of the thermal stability profile of Sofosbuvir impurity C. Due to a lack

of direct experimental studies on the thermal degradation of this specific impurity, this

document synthesizes information from forced degradation studies of the parent drug,

Sofosbuvir, and an analysis of the impurity's chemical structure to project its likely behavior

under thermal stress.

Executive Summary
Direct experimental data on the thermal stability of Sofosbuvir impurity C is not publicly

available in the current scientific literature. However, extensive forced degradation studies on

Sofosbuvir consistently demonstrate that the parent drug is highly stable under thermal stress

conditions. Sofosbuvir impurity C, identified as (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-

dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate, is a diastereomer of Sofosbuvir. Based on its

structural similarity to the thermally stable parent drug and the nature of its functional groups, it

is hypothesized that Sofosbuvir impurity C also possesses a high degree of thermal stability.

The primary potential degradation pathway under elevated temperatures would likely involve

the hydrolysis of the phosphoramidate or ester linkages, rather than direct thermal

fragmentation.
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Identification and Structure of Sofosbuvir Impurity C
Sofosbuvir impurity C is a known related substance to the antiviral drug Sofosbuvir. Its

chemical identity has been established as:

IUPAC Name: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-

yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate[1]

Molecular Formula: C₂₂H₂₉FN₃O₉P[1]

Molecular Weight: 529.5 g/mol [1]

CAS Number: 1496552-28-3[1]

Structurally, it is a diastereomer of Sofosbuvir, differing in the stereochemistry at the chiral

phosphorus center.

Theoretical Assessment of Thermal Stability
In the absence of direct experimental data for Sofosbuvir impurity C, a theoretical

assessment of its thermal stability can be made by analyzing its constituent functional groups

and comparing them to the parent drug.

Phosphoramidate Moiety: The core of the molecule is a phosphoramidate prodrug of a

nucleoside analog. Phosphoramidates are generally stable, though the P-N bond can be

susceptible to hydrolysis, particularly under acidic or basic conditions. While high

temperatures can accelerate hydrolysis, the inherent strength of the P-N bond suggests it is

unlikely to be the primary point of cleavage under neutral thermal stress.

Isopropyl Ester: The L-alanine isopropyl ester moiety is a common prodrug feature. Ester

hydrolysis is a potential degradation pathway, which can be catalyzed by moisture and

accelerated by heat. However, in a dry, solid state, this group is expected to be relatively

stable at temperatures typically used in pharmaceutical stability studies.

Fluorinated Sugar Moiety: The 2'-deoxy-2'-α-fluoro-β-C-methylribose sugar is a key

component. The carbon-fluorine bond is exceptionally strong and not prone to thermal
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degradation under typical pharmaceutical processing and storage conditions. The glycosidic

bond linking the sugar to the uracil base in nucleoside analogs is generally stable, especially

under neutral pH conditions.

Comparison with Sofosbuvir: Numerous forced degradation studies on Sofosbuvir have

concluded that it is stable under thermal stress. For instance, one study reported no

degradation after exposing a Sofosbuvir solution to 50°C for 21 days[2]. Another study found

Sofosbuvir to be stable to thermal and photolytic degradation[3]. Given that Impurity C is a

diastereomer of Sofosbuvir, it is reasonable to extrapolate that it will exhibit a similar high

degree of thermal stability. The subtle change in the spatial arrangement of the substituents

around the phosphorus atom is unlikely to dramatically alter the molecule's overall

susceptibility to thermal decomposition.

Hypothesized Degradation: Any degradation observed under elevated temperatures is most

likely to be hydrolytic in nature, assuming the presence of moisture, rather than a direct

thermolytic process. The primary sites of hydrolysis would be the phosphoramidate and the

isopropyl ester linkages.

Quantitative Data from Forced Degradation Studies
of Sofosbuvir
The following tables summarize the results from forced degradation studies on Sofosbuvir,

providing context for its stability under various stress conditions, including thermal stress.

Table 1: Summary of Sofosbuvir Forced Degradation Studies
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Stress
Condition

Reagents and
Duration

Temperature
Degradation
(%)

Reference

Acid Hydrolysis
0.1N HCl, 6

hours
70°C 23% [2]

Acid Hydrolysis
1N HCl, 10 hours

(reflux)
80°C 8.66% [3]

Alkaline

Hydrolysis

0.1N NaOH, 10

hours
70°C 50% [2]

Alkaline

Hydrolysis

0.5N NaOH, 24

hours
60°C 45.97% [3]

Oxidative 3% H₂O₂, 7 days
Room

Temperature
19.02% [2]

Oxidative
30% H₂O₂, 2

days
80°C 0.79% [3]

Thermal Solution, 21 days 50°C No degradation [2]

Thermal Not specified Not specified Stable [3]

Photolytic Sunlight, 21 days Ambient No degradation [2]

Photolytic
254 nm, 24

hours
Not specified Stable [3]

Experimental Protocols for Forced Degradation of
Sofosbuvir
The methodologies employed in the forced degradation studies of Sofosbuvir provide a

framework for how the thermal stability of its impurities could be assessed.

4.1 Sample Preparation

A stock solution of Sofosbuvir (e.g., 1000 µg/mL) is typically prepared in a suitable solvent such

as methanol. This stock solution is then used for the various stress studies[2].
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4.2 Thermal Stress Testing (Solution)

A solution of Sofosbuvir (e.g., 1000 µg/mL) is exposed to a constant elevated temperature

(e.g., 50°C) for an extended period (e.g., 21 days)[2].

After the exposure period, the solution is diluted with the mobile phase to a suitable

concentration for analysis (e.g., 50 µg/mL)[2].

The stressed sample is then injected into an HPLC system to assess for degradation.

4.3 Thermal Stress Testing (Solid State)

While the cited studies focused on solution-state thermal stress, solid-state studies are also

crucial. A typical protocol would involve:

Placing the solid drug substance in a stability chamber at elevated temperatures (e.g., 60°C,

80°C) for a defined period.

Samples are withdrawn at specified time points.

The solid sample is dissolved in a suitable solvent and diluted to a known concentration for

HPLC analysis.

4.4 Analytical Method

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC), is essential to separate the parent drug from any potential

degradation products.

Column: A C18 column is commonly used (e.g., Inertsil ODS-3 C18, 250 mm × 4.6 mm i.d., 5

µm)[4].

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an

organic solvent (e.g., methanol or acetonitrile) is often employed in either isocratic or

gradient mode[2][3].

Flow Rate: A typical flow rate is 1.0 mL/min[2].
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Detection: UV detection at the λmax of Sofosbuvir (around 260-261 nm) is standard[2].

Analysis: The percentage of degradation is calculated by comparing the peak area of

Sofosbuvir in the stressed sample to that of an unstressed standard solution.

Visualizations
The following diagrams illustrate the general workflow for assessing the stability of a drug

substance like Sofosbuvir under various stress conditions.

Experimental Workflow for Forced Degradation Studies

Active Pharmaceutical
Ingredient (API)

Prepare Stock Solution
(e.g., 1mg/mL in Methanol)

Acid Hydrolysis
(e.g., 0.1N HCl, 70°C)

Alkaline Hydrolysis
(e.g., 0.1N NaOH, 70°C)

Oxidation
(e.g., 3% H2O2, RT)

Thermal Stress
(e.g., 50°C, 21 days)

Photolytic Stress
(e.g., UV/Vis light)

Neutralization/Dilution

RP-HPLC Analysis
(Stability-Indicating Method)

Characterization of
Degradants (LC-MS/MS)

Click to download full resolution via product page

Caption: General experimental workflow for forced degradation studies of a drug substance.

Conclusion
While a definitive thermal stability profile for Sofosbuvir impurity C requires direct

experimental investigation, a strong inference can be drawn from the available data on the

parent drug and a structural analysis of the impurity. Sofosbuvir impurity C is hypothesized to

be a thermally stable compound, with any potential degradation under elevated temperatures

likely being driven by hydrolysis rather than a direct thermolytic mechanism, especially in the
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presence of moisture. The forced degradation studies on Sofosbuvir consistently show its

robustness to thermal stress, a property that is expected to be shared by its diastereomer,

Impurity C. For definitive characterization, it is recommended that a stability-indicating assay be

performed on an isolated sample of Sofosbuvir impurity C under various thermal and

humidity conditions as per ICH guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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